
2-(4-Bromo-2-fluorophenoxy)-5-chloro-3-fluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromo-2-fluorophenoxy)-5-chloro-3-fluoropyridine is a complex organic compound that features a pyridine ring substituted with bromine, fluorine, and chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-fluorophenoxy)-5-chloro-3-fluoropyridine typically involves multiple steps, starting with the preparation of intermediate compounds such as 4-bromo-2-fluorophenol. One common method involves the bromination of 2-fluorophenol using bromine in dichloromethane at low temperatures . The resulting 4-bromo-2-fluorophenol can then be further reacted with other reagents to introduce the pyridine ring and additional substituents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromo-2-fluorophenoxy)-5-chloro-3-fluoropyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the halogens.
Aplicaciones Científicas De Investigación
2-(4-Bromo-2-fluorophenoxy)-5-chloro-3-fluoropyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2-(4-Bromo-2-fluorophenoxy)-5-chloro-3-fluoropyridine exerts its effects depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact pathways involved can vary based on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-fluorophenol: A precursor in the synthesis of 2-(4-Bromo-2-fluorophenoxy)-5-chloro-3-fluoropyridine.
2-(4-Bromo-2-fluorophenoxy)methyl]oxirane: Another compound with similar structural features.
Uniqueness
This compound is unique due to its specific combination of halogen substituents on the pyridine ring, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C11H5BrClF2NO |
|---|---|
Peso molecular |
320.52 g/mol |
Nombre IUPAC |
2-(4-bromo-2-fluorophenoxy)-5-chloro-3-fluoropyridine |
InChI |
InChI=1S/C11H5BrClF2NO/c12-6-1-2-10(8(14)3-6)17-11-9(15)4-7(13)5-16-11/h1-5H |
Clave InChI |
UEVZJWBYTNFMGH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)F)OC2=C(C=C(C=N2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



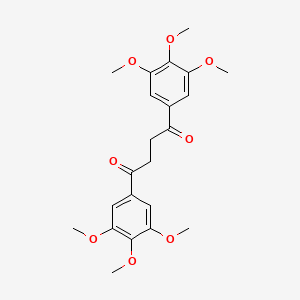
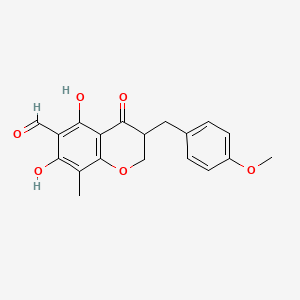
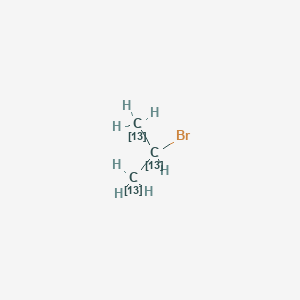

![9-(5-Methyl-1,2-oxazol-3-yl)-8-(pyridin-4-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14081403.png)
![4-[3-(Triethoxysilyl)propyl]morpholine](/img/structure/B14081410.png)
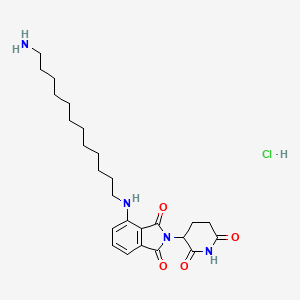
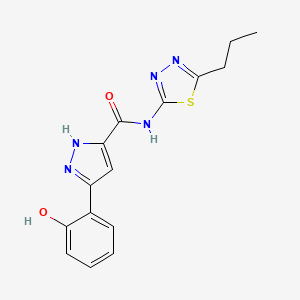
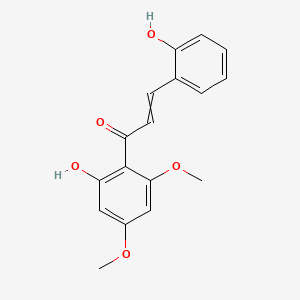
![3-[[[3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-5-methyl-1-oxohexyl]amino]methyl]-5-methyl-hexanoicAcidPhenylmethylEster](/img/structure/B14081428.png)
![N,N'-Bis(aminoiminomethyl)-4-O-[2-O-(2-deoxy-2-methylamino-alpha-L-glucopyranosyl)-3-C-formyl-alpha-L-lyxofuranosyl]-D-streptamine](/img/structure/B14081430.png)
![1-[4-(Benzyloxy)phenyl]-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081435.png)
![2,5-Dichloro-N-(7-oxo-4-phenylamino-7H-benzo[e]perimidin-6-yl)benzamide](/img/structure/B14081441.png)
